![molecular formula C18H18BrN3O2S B12617530 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyridine ring fused to a pyrrole ring. The compound is further substituted with a bromine atom, a phenylsulfonyl group, and a pyrrolidinylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through various methods such as cyclization reactions. The bromination of the core structure is usually carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The introduction of the phenylsulfonyl group can be achieved through sulfonylation reactions using reagents like phenylsulfonyl chloride. Finally, the pyrrolidinylmethyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the additional substituents.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: A simpler derivative with only the bromine substitution.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A derivative with only the phenylsulfonyl substitution.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, phenylsulfonyl group, and pyrrolidinylmethyl group can significantly influence the compound’s reactivity, solubility, and potential biological activities compared to its simpler analogs.
Eigenschaften
Molekularformel |
C18H18BrN3O2S |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-6-bromo-2-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H18BrN3O2S/c19-17-9-8-13-11-15(12-14-5-4-10-20-14)22(18(13)21-17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,14,20H,4-5,10,12H2/t14-/m1/s1 |
InChI-Schlüssel |
YXMGFYSOSCMLJZ-CQSZACIVSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)Br |
Kanonische SMILES |
C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)

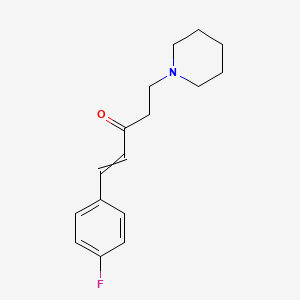
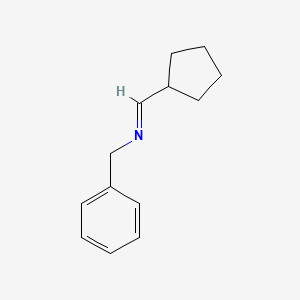
methanone](/img/structure/B12617475.png)
![2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B12617484.png)
![2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate](/img/structure/B12617493.png)
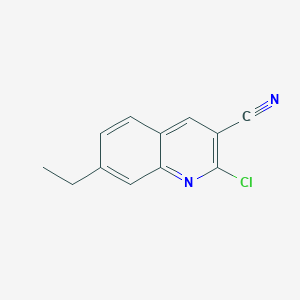
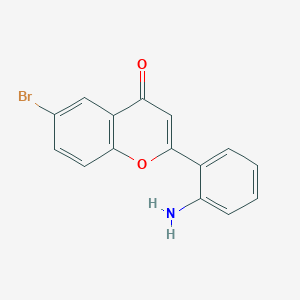

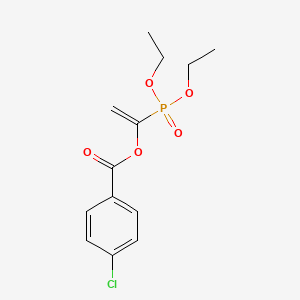
![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B12617537.png)
